Donepezil hydrochloride
Overview
Description
Donepezil hydrochloride is a medication primarily used to treat dementia related to Alzheimer’s disease. It is a reversible inhibitor of the enzyme acetylcholinesterase, which increases the concentration of acetylcholine in the brain, thereby improving cognitive function . This compound is marketed under the brand name Aricept and was first approved for medical use in the United States in 1996 .
Mechanism of Action
Target of Action
Donepezil hydrochloride primarily targets acetylcholinesterase (AChE) , an enzyme responsible for the hydrolysis of acetylcholine . Acetylcholine is a key neurotransmitter in the brain, and its levels are diminished in neurodegenerative disorders such as Alzheimer’s disease . Donepezil also interacts with N-methyl-D-aspartate (NMDA) and σ1 receptors .
Mode of Action
Donepezil acts as a reversible and noncompetitive inhibitor of acetylcholinesterase . This results in enhanced cholinergic transmission, which is beneficial in managing the symptoms of dementia associated with Alzheimer’s disease .
Biochemical Pathways
Donepezil’s action on acetylcholinesterase leads to an increase in acetylcholine levels, affecting the cholinergic pathway . This pathway plays a crucial role in memory and learning processes, which are impaired in Alzheimer’s disease . Additionally, donepezil has been found to promote oligodendrocyte generation and remyelination , suggesting its potential role in treating CNS demyelinating diseases .
Pharmacokinetics
Donepezil exhibits 100% oral bioavailability , indicating that it is completely absorbed into the bloodstream when taken orally . It can easily cross the blood-brain barrier, making it effective in treating conditions related to the central nervous system . The biological half-life of donepezil is about 70 hours, allowing it to exert its effects over a prolonged period .
Result of Action
The primary molecular effect of donepezil’s action is the increased concentration of acetylcholine in the brain due to the inhibition of acetylcholinesterase . On a cellular level, donepezil has been shown to promote the differentiation of oligodendrocyte precursor cells into oligodendrocytes, facilitating the formation of myelin sheaths . This could potentially aid in the repair of myelin sheaths in vivo, providing therapeutic effects in demyelination conditions .
Action Environment
The efficacy and stability of donepezil can be influenced by various environmental factors. For instance, the presence of other medications can interfere with its action. Specifically, anticholinergic medications have the potential to interfere with the activity of cholinesterase inhibitors like donepezil Therefore, the patient’s medication regimen should be carefully considered when prescribing donepezil
Biochemical Analysis
Biochemical Properties
Donepezil hydrochloride is an acetylcholinesterase inhibitor . It increases the concentration of acetylcholine, a key neurotransmitter in the brain, by inhibiting the degradative enzyme acetylcholinesterase . This interaction with acetylcholinesterase is the primary biochemical reaction involving this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to promote oligodendrocyte generation and remyelination, which are crucial for neuronal functions . It also has a neuroprotective effect against Aβ42 neurotoxicity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to acetylcholinesterase, thereby inhibiting the enzyme and increasing the concentration of acetylcholine in the brain . This leads to improved cognitive function in patients with Alzheimer’s disease . In addition to this, other mechanisms of action of donepezil are possible, including the opposition of glutamate-induced excitatory transmission via downregulation of NMDA receptors and the regulation of amyloid proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a half-life of approximately 3.5 hours . This indicates that the drug’s effects can change over time, with its impact decreasing as the drug is metabolized and eliminated from the body .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, it has been reported that this compound increased the mean peak drug concentration and area under the curve by 46% and 39%, respectively, through nasal route compared to the oral tablets of DH .
Metabolic Pathways
This compound is metabolized by first pass metabolism in the liver, primarily by CYP3A4, in addition to CYP2D6 . After this, O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation occur, producing various metabolites with similar half-lives to the unchanged parent drug .
Transport and Distribution
The volume of distribution of this compound is 11.8 ± 1.7 L/kg for a 5-mg dose and 11.6 ± 1.91 L/kg for a 10-mg dose . It is largely distributed in the extravascular compartments . This compound crosses the blood-brain barrier and cerebrospinal fluid concentrations at the above doses have been measured at 15.7% .
Subcellular Localization
This suggests that it may localize within brain cells, where it can interact with acetylcholinesterase to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Donepezil hydrochloride is synthesized through a multi-step process involving the reaction of 5,6-dimethoxy-2,3-dihydroinden-1-one with 1-benzyl-4-piperidone. The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps like crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: Donepezil hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Donepezil can be oxidized using mild oxidants like Chloramine-T in an acidic medium.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often use reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include various metabolites that are studied for their pharmacokinetic properties .
Scientific Research Applications
Donepezil hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving acetylcholinesterase inhibitors.
Biology: Research focuses on its effects on neurotransmitter levels and brain function.
Medicine: Primarily used in the treatment of Alzheimer’s disease, it is also studied for its potential benefits in other neurodegenerative disorders
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting cognitive impairments
Comparison with Similar Compounds
Galantamine: Another acetylcholinesterase inhibitor used for Alzheimer’s disease.
Rivastigmine: Also inhibits acetylcholinesterase and is used for similar indications.
Memantine: Works differently by blocking NMDA receptors but is often compared with donepezil in clinical settings
Uniqueness: Donepezil hydrochloride is unique due to its high selectivity for acetylcholinesterase and its long half-life, which allows for once-daily dosing. This makes it a preferred choice for many patients and healthcare providers .
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIAVWHZJNZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046698 | |
Record name | Donepezil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120011-70-3, 142057-77-0 | |
Record name | Donepezil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120011-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Donepezil hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donepezil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758882 | |
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Record name | Donepezil hydrochloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=737535 | |
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Record name | Donepezil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+/- )- 2- [(1- Benzyl- 4- piperidyl)methyl]- 5,6- dimethoxy- 1- indanone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DONEPEZIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2T2PJ89D | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Donepezil Hydrochloride and how does it work?
A1: this compound is a reversible acetylcholinesterase inhibitor. [, ] It works by increasing the levels of acetylcholine, a neurotransmitter crucial for learning and memory, in the brain. This is achieved by inhibiting the enzyme acetylcholinesterase, which normally breaks down acetylcholine. [, , ]
Q2: What is the structural characterization of this compound?
A2:
- Molecular Formula: C24H29NO3·HCl [, ]
- Molecular Weight: 415.96 g/mol []
- Spectroscopic Data: this compound exhibits specific peaks in X-ray powder diffraction and infrared spectroscopy, indicating its polymorphic nature. []
Q3: What are the primary applications of this compound?
A3: this compound is primarily used to treat the symptoms of mild to moderately severe Alzheimer's disease. [, ] It has also been investigated for its potential in treating vascular dementia, Parkinson’s disease dementia, and normal-tension glaucoma. [, , , ]
Q4: How effective is this compound in treating Alzheimer’s disease?
A4: Clinical trials have demonstrated that this compound can lead to statistically significant improvements in cognitive function in patients with mild to moderately severe Alzheimer's disease, as measured by scales such as the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and the Mini-Mental State Examination (MMSE). [, , ]
Q5: How does this compound affect the cholinergic system?
A5: this compound enhances the function of the cholinergic system by inhibiting acetylcholinesterase, thus increasing acetylcholine levels. Studies on APP transgenic mice have shown that donepezil can improve learning and memory, potentially by reducing acetylcholinesterase content, increasing choline acetyltransferase activity, and increasing acetylcholine content in the hippocampus and cortex. []
Q6: Has this compound demonstrated efficacy in treating conditions other than Alzheimer’s disease?
A6:
- Vascular Dementia: Research suggests that this compound may offer benefits for vascular dementia, showing potential in improving cognitive function, daily living activities, and potentially influencing insulin-like growth factor-1 (IGF-1) levels. [, , , ]
- Parkinson’s Disease Dementia: Studies suggest that this compound, combined with Butylphthalide soft capsules, might improve cognitive function, neurological impairment, and daily living abilities in patients with Parkinson’s disease dementia. []
- Normal-Tension Glaucoma: A pilot study indicated that this compound might help preserve visual fields, optic nerve head blood flow, and regional cerebral blood flow in patients with normal-tension glaucoma exhibiting Alzheimer's-like cerebral blood flow patterns. []
Q7: Are there specific biomarkers being researched to predict the efficacy of this compound?
A7: Research on biomarkers for predicting this compound's efficacy is ongoing. One area of investigation is the ApoE genotype. Studies suggest a link between ApoE genotype and the drug's effectiveness, indicating that ApoE ε4 allele carriers might experience greater benefits compared to the ε3/ε3 group. [, ]
Q8: What analytical methods are employed in the characterization and quantification of this compound?
A8: Several analytical methods are utilized in studying this compound:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse Phase HPLC (RP-HPLC), is widely used for quantifying this compound in various forms, including bulk drug substances and pharmaceutical formulations. [, , ]
- Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES): ICP-OES is employed to determine the presence of trace elements like platinum and palladium in this compound raw materials, ensuring its quality and purity. []
- High-Performance Thin Layer Chromatography (HPTLC): HPTLC, often paired with densitometric detection, is used for simultaneous determination and stability-indicating analysis of this compound and other drugs in formulations like nasal gels. []
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